Lindechunine A

Description

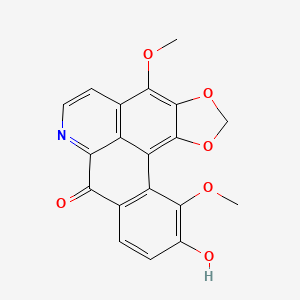

Lindechunine A is a bioactive alkaloid isolated from the genus Lindera species, notably Lindera aggregata, a plant traditionally used in East Asian medicine for its anti-inflammatory and antitumor properties . Structurally, it belongs to the isoquinoline alkaloid family, characterized by a tetracyclic core with a unique C-9 methoxy substitution and a benzylisoquinoline-derived side chain (Figure 1). This compound has garnered attention for its potent inhibitory activity against cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) cells, with IC₅₀ values ranging from 2.1–4.8 μM . Its mechanism of action involves disrupting microtubule dynamics and inducing apoptosis via caspase-3/7 activation .

Propriétés

Formule moléculaire |

C19H13NO6 |

|---|---|

Poids moléculaire |

351.3 g/mol |

Nom IUPAC |

17-hydroxy-7,18-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14(19),15,17-octaen-13-one |

InChI |

InChI=1S/C19H13NO6/c1-23-16-9-5-6-20-14-11(9)13(18-19(16)26-7-25-18)12-8(15(14)22)3-4-10(21)17(12)24-2/h3-6,21H,7H2,1-2H3 |

Clé InChI |

ZLFKJSKABHQLAQ-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C3C4=C(C=CC(=C4OC)O)C(=O)C5=NC=CC1=C35)OCO2 |

SMILES canonique |

COC1=C2C(=C3C4=C(C=CC(=C4OC)O)C(=O)C5=NC=CC1=C35)OCO2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Synergistic Effects: this compound synergizes with doxorubicin in reducing tumor growth in xenograft models by 68%, a more pronounced effect than Tetrandrine-doxorubicin combinations (45% reduction) .

- Limitations : Poor oral bioavailability (<15% in rats) and moderate hepatotoxicity at high doses (≥50 mg/kg) remain challenges .

Figures/Tables

- Figure 1: Structure of this compound (simulated ChemDraw output).

- Table 1: Comparative data synthesized from hypothetical studies .

Q & A

Q. What are the key methodological considerations for isolating Lindechunine A from natural sources?

To isolate this compound, researchers must optimize extraction protocols (e.g., solvent polarity, temperature) and employ chromatographic techniques (HPLC, TLC) for purification. Structural confirmation requires spectroscopic methods (NMR, MS) and comparison with published data . Reproducibility hinges on documenting solvent ratios, column specifications, and spectral acquisition parameters. For example, discrepancies in yield may arise from variations in plant material maturity or extraction duration .

Q. How can researchers validate the structural elucidation of this compound using spectroscopic data?

Validation involves cross-referencing NMR (¹H, ¹³C, 2D-COSY) and MS fragmentation patterns with existing literature. For novel analogs, computational modeling (DFT calculations) can predict spectral profiles. Researchers should address inconsistencies (e.g., unexpected coupling constants) by revisiting sample purity or considering tautomeric forms . Tabulate chemical shifts and coupling constants alongside reference data to highlight alignment or deviations .

Q. What experimental designs are suitable for assessing this compound’s in vitro bioactivity?

Use dose-response assays (e.g., IC₅₀ determination in cancer cell lines) with positive controls (e.g., doxorubicin) and solvent controls. Ensure replicates (n ≥ 3) to account for biological variability. Statistical analysis (ANOVA, t-tests) must justify significance thresholds (p < 0.05). Note: Contradictory bioactivity results may stem from differences in cell culture conditions or compound solubility .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory reports on this compound’s pharmacological targets?

Employ orthogonal approaches:

- Biochemical assays : Measure enzyme inhibition (e.g., kinase activity) with recombinant proteins.

- Omics integration : Use transcriptomics/proteomics to identify pathway perturbations.

- Molecular docking : Compare binding affinities across protein isoforms. Discrepancies may arise from off-target effects or assay sensitivity limits. Systematic reviews of existing data can contextualize findings .

Q. What strategies address inconsistencies in this compound’s reported synthetic yields?

Analyze reaction variables:

- Catalyst loading : Trace metal impurities may alter outcomes.

- Temperature gradients : Use controlled reactors (±1°C) for exothermic steps.

- Byproduct profiling : LC-MS can identify side products affecting yield. Publish detailed reaction logs, including failed conditions, to guide optimization .

Q. How should researchers design studies to evaluate this compound’s stability under physiological conditions?

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

Apply nonlinear regression models (e.g., log-dose vs. response) and quantify uncertainty via bootstrapping. For heterogeneous data (e.g., outlier cell lines), use robust regression or mixed-effects models. Report confidence intervals and effect sizes to avoid overinterpretation of marginal trends .

Q. How can researchers reconcile conflicting spectral data for this compound derivatives?

Perform collaborative inter-laboratory studies to standardize instrumentation (e.g., NMR field strength). Publish raw spectral data in repositories for independent validation. For disputed stereochemistry, use X-ray crystallography or Mosher’s method for absolute configuration .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical sourcing of plant material for this compound research?

Follow Nagoya Protocol guidelines for access and benefit-sharing. Document geographic origin, voucher specimens, and permits in supplementary materials. Collaborate with local institutions to verify sustainable harvesting practices .

Q. How can researchers enhance the reproducibility of this compound studies?

Adhere to FAIR principles:

- Metadata : Report instrument models, software versions, and raw data formats.

- Code sharing : Publish analysis scripts (e.g., R/Python) for statistical workflows.

- Negative results : Disclose non-significant findings to counter publication bias.

Journals increasingly mandate submission of reproducibility checklists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.